Epicatechin 7-sulfate is a naturally occurring flavonoid compound derived from epicatechin, which is a type of catechin. It belongs to the class of organic compounds known as flavonoids, specifically categorized under the subclass of flavans. This compound is notable for its potential health benefits and is primarily sourced from various plants, particularly those rich in catechins such as green tea and cocoa.
Epicatechin 7-sulfate can be found in several dietary sources, notably in tea leaves, cocoa beans, and certain fruits. Its presence in these sources contributes to their antioxidant properties and potential health benefits, including cardiovascular protection and anti-inflammatory effects.
The synthesis of epicatechin 7-sulfate typically involves the sulfation of epicatechin. Two primary methods are utilized:
The choice of sulfating agent and solvent is critical in achieving high yields and purity of epicatechin 7-sulfate. Reaction conditions such as temperature and time must be carefully monitored to prevent over-sulfation or degradation of the starting material.
Epicatechin 7-sulfate features a complex molecular structure characterized by a flavan backbone with hydroxyl groups and a sulfate group attached at the 7-position. The structural formula can be represented as follows:
Epicatechin 7-sulfate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Epicatechin 7-sulfate exerts its biological effects through multiple mechanisms:
These properties are crucial for understanding the compound's behavior in various applications.
Epicatechin 7-sulfate has several scientific uses:
Epicatechin 7-sulfate (E7S) represents a critical metabolite in the Phase II biotransformation of dietary flavan-3-ols. Upon ingestion of flavanol-rich foods (e.g., cocoa, tea), (−)-epicatechin (EC) undergoes extensive conjugation in intestinal and hepatic tissues, producing structurally related epicatechin metabolites (SREMs). Sulfated derivatives constitute ~30% of circulating SREMs, with E7S identified as a major O-sulfated isomer alongside 3′-O-methyl-epicatechin-7-sulfate (3′ME7S) [1] [4]. Unlike glucuronidation, which dominates systemic circulation, sulfation facilitates targeted tissue distribution due to its anionic properties. E7S formation occurs rapidly post-consumption, with peak plasma concentrations (Tmax) at 1–2 hours, indicating small intestinal absorption [3] [8].
The metabolic fate of EC involves competitive partitioning between sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). Human intervention studies reveal that sulfation predominates at lower EC doses (<100 mg), while glucuronidation increases proportionally with higher intake [7]. This pathway divergence underscores E7S's role as a biomarker for moderate flavanol consumption. Notably, fecal recovery of sulfated metabolites is minimal (≤12%), confirming efficient absorption and systemic bioavailability [8].
Table 1: Major Circulating Structurally Related Epicatechin Metabolites (SREMs) in Humans
Metabolite | Abundance (nM) | Tmax (h) | Primary Site of Conjugation |
---|---|---|---|
Epicatechin-3′-glucuronide | 336–1741 | 1.5–2.0 | Small intestine/Liver |
Epicatechin-3′-sulfate | 210–1445 | 1.5–2.0 | Small intestine |
3′-O-Methyl-epicatechin-7-sulfate | 85–620 | 1.5–6.0 | Liver |
5-(4′-Hydroxyphenyl)-γ-valerolactone-3′-sulfate | 110–480 | 6.0–8.0 | Colon (microbial) |
E7S biosynthesis is catalyzed by cytosolic sulfotransferases (SULTs), predominantly SULT1A1 and SULT1E1 isoforms. These enzymes transfer a sulfonyl group from the cofactor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the 7-hydroxyl position of the EC A-ring. The reaction follows a bi-bi sequential mechanism: PAPS binding precedes EC recruitment, and E7S release precedes 3′,5′-diphosphoadenosine (PAP) dissociation [5] [9].
SULT specificity for the C7 position is governed by:
Table 2: Human Sulfotransferases Involved in Epicatechin 7-Sulfate Biosynthesis
SULT Isoform | Km (μM) for EC | Tissue Expression | Inhibition by Quercetin |
---|---|---|---|
SULT1A1 | 3.8 ± 0.7 | Liver, Intestine, Platelets | Competitive (IC50 = 0.4 μM) |
SULT1E1 | 1.2 ± 0.3 | Liver, Adrenals | Noncompetitive (IC50 = 2.1 μM) |
SULT1B1 | 15.6 ± 2.1 | Liver, Colon | Weak (>10 μM) |
Enterocyte-specific sulfation drives efficient first-pass metabolism, evidenced by jejunal perfusion studies where 22% of EC was recovered as sulfate conjugates [3]. Crucially, SULT-mediated sulfation competes with catechol-O-methyltransferase (COMT), explaining the prevalence of 3′ME7S in circulation when methylation precedes sulfation [1] [8].
Sulfotransferases exhibit marked enantioselectivity toward (−)-epicatechin over its (+)-epicatechin isomer. Pharmacokinetic analyses demonstrate a 25-fold higher Cmax for E7S after (−)-EC ingestion (336 nM) compared to (+)-EC (13 nM) [2] [6]. This discrimination arises from:
Table 3: Influence of Stereochemistry on Sulfation Efficiency
Parameter | (−)-Epicatechin | (+)-Epicatechin | 3′-O-Methyl-(−)-Epicatechin |
---|---|---|---|
Sulfation Rate (pmol/min/mg) | 28.5 ± 3.1 | 1.2 ± 0.4 | 18.9 ± 2.7 |
Cmax of 7-Sulfate (nM) | 290 ± 45 | 13 ± 3 | 220 ± 38 |
SULT1A1 Km (μM) | 3.8 | 142 | 8.5 |
The 3′-O-methylation of EC further modulates sulfation kinetics. 3′ME7S formation increases 5-fold in the presence of COMT inhibitors, confirming methylation redirects sulfation from the B-ring (C3′-OH) to the A-ring (C7-OH) [1] [9]. Mass spectrometry analyses using O-methylation with trimethylsilyldiazomethane (TMSD) validated C7 sulfation by characteristic fragment ions at m/z 139 and 167, distinct from C5-sulfate isomers [9].
Interspecies Variation: Humans predominantly produce E7S and 3′ME7S, whereas rats generate negligible 7-sulfates, instead favoring 5-O-glucuronides and 3′-O-methyl derivatives. This discrepancy arises from differential SULT expression—human hepatocytes express 12-fold higher SULT1A1 than rat hepatocytes [7] [8].
Isomer-Specific Metabolism:
Gender and Genetic Modulation: Females exhibit 40% higher plasma E7S levels than males after identical cocoa intake, attributed to estrogen-enhanced SULT1E1 expression [4]. Additionally, SULT1A1*2 allelic variants (present in 30% of Caucasians) reduce E7S formation by 60% due to decreased enzymatic activity [5].
Table 4: Species-Specific Differences in Epicatechin Sulfation
Metabolite | Humans (%) | Rats (%) | Mice (%) | Primary Enzymes |
---|---|---|---|---|
Epicatechin-7-sulfate | 22–28 | <1 | 3–5 | SULT1A1 (Human), SULT1D1 (Mouse) |
3′-O-Methyl-epicatechin-7-sulfate | 15–20 | 8–12 | 10–15 | SULT1E1 (Human), SULT1A1 (Rat) |
Epicatechin-5-sulfate | <5 | 25–30 | 18–22 | SULT1B1 (Rat) |
4′-O-Methyl-epicatechin | Absent | 35–40 | 20–25 | COMT + Non-specific SULTs |
Microbial Contributions: Colonic microbiota convert unsulfated EC into 5-(hydroxyphenyl)-γ-valerolactones (5C-RFMs), which are subsequently sulfated in the liver. Unlike E7S, these valerolactone sulfates peak at 6–8 hours post-consumption and show no stereochemical preference [7] [8].
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